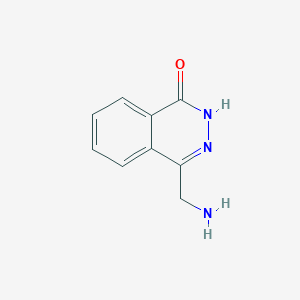

4-(Aminomethyl)-1(2H)-phthalazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)-1(2H)-phthalazinone (hereafter referred to as AM-phthalazinone) is a heterocyclic compound with a phthalazinone core, recognized for its versatile chemistry and potential in various fields of research, including medicinal chemistry. Its unique structure allows for diverse chemical reactions and modifications, making it a focal point for synthetic and medicinal chemists (Terán et al., 2019).

Synthesis Analysis

AM-phthalazinone derivatives can be synthesized through multicomponent reactions involving palladium-catalyzed isocyanide insertion, which allows for the regioselective introduction of substituents. This method has proven to be efficient for generating diversely substituted AM-phthalazinone compounds, highlighting its potential for producing a wide range of derivatives with varied biological activities (Vlaar et al., 2013).

Molecular Structure Analysis

The molecular structure of AM-phthalazinone derivatives has been elucidated using techniques like NMR spectroscopy. These studies provide valuable insights into the compound's structural characteristics, which are crucial for understanding its reactivity and interaction with biological targets. Such analyses aid in the design and development of new compounds with desired properties (Wang et al., 2002).

Chemical Reactions and Properties

AM-phthalazinone undergoes various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, illustrating its reactivity and potential for chemical modifications. These reactions are essential for synthesizing derivatives with specific functionalities and biological activities (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of AM-phthalazinone derivatives, such as solubility and thermal stability, have been studied. These properties are influenced by the nature and position of substituents on the phthalazinone core, affecting the compound's utility in various applications (Cheng et al., 2007).

Applications De Recherche Scientifique

Synthesis and Biological Activity

4-Benzyl-2-1(2H) phthalazinone derivatives, related to 4-(Aminomethyl)-1(2H)-phthalazinone, have been synthesized and evaluated for their antimicrobial activities. These compounds have been found to exhibit pronounced antimicrobial properties, highlighting their potential in clinical medicine for applications such as antipyretic, analgesic, and tuberculostatic treatments (Bedair, Lamphon, & Ghazal, 1987).

Pharmacological Effects

Studies on 4-Hydroxymethyl-1(2H)-phthalazinone derivatives (closely related to this compound) have revealed their inhibitory effects on platelet aggregation and edematous arterial reaction. This indicates their potential use in the development of pharmacological agents targeting cardiovascular diseases (Eguchi, Sugimoto, & Ishikawa, 1980).

Antiasthmatic Properties

Phthalazinone derivatives, such as 4-(3-Pyridyl)-1(2H)-phthalazinones, have been synthesized and evaluated for their dual activities as thromboxane A2 synthetase inhibitors and bronchodilators. These compounds represent a new class of antiasthma agents (Yamaguchi et al., 1993).

Anticonvulsant Activity

2-Benzyl-1(2H)-phthalazinones, synthesized using methods that could apply to this compound, showed significant anticonvulsant activity in preclinical models. This indicates their potential in the treatment of convulsive disorders (Kornet & Shackleford, 1999).

Potential Anticancer Activity

New biologically active phthalazinone derivatives have been synthesized with expected anticancer activity. These compounds, which include derivatives of 4-benzyl-1(2H)-phthalazinone, suggest the potential of this compound in cancer research (Rayes et al., 2019).

Propriétés

IUPAC Name |

4-(aminomethyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCORFYODLSYUNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355689 |

Source

|

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22370-18-9 |

Source

|

| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)